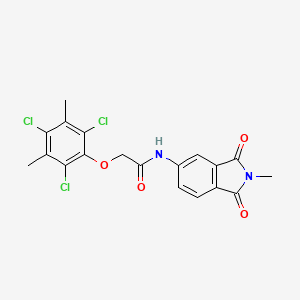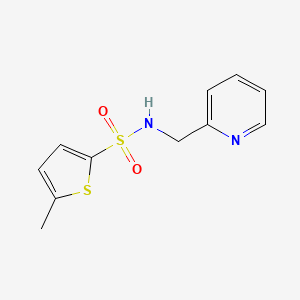![molecular formula C13H18N2O4 B5118460 4-[3-(4-nitrophenoxy)propyl]morpholine](/img/structure/B5118460.png)
4-[3-(4-nitrophenoxy)propyl]morpholine
Overview
Description
4-[3-(4-nitrophenoxy)propyl]morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as NPPM and is a morpholine derivative.
Mechanism of Action
The exact mechanism of action of NPPM is not fully understood. However, it has been suggested that NPPM may act as a sigma-1 receptor agonist, which can modulate various cellular processes such as calcium signaling and protein trafficking. NPPM has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and physiological effects:
NPPM has been shown to have various biochemical and physiological effects. It has been shown to modulate calcium signaling and protein trafficking in cells, which can affect various cellular processes. NPPM has also been shown to induce apoptosis in cancer cells, which can lead to cell death. Additionally, NPPM has been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
NPPM has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. Additionally, NPPM has the potential to be used in various scientific research fields such as cancer research and neurodegenerative disease research. However, there are also some limitations to using NPPM in lab experiments. Its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, NPPM may have off-target effects, which can complicate experimental results.
Future Directions
There are several future directions for research on NPPM. One direction is to further investigate its potential as a sigma-1 receptor agonist and its effects on cellular processes such as calcium signaling and protein trafficking. Another direction is to investigate its potential as an anticancer agent and its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand its potential neuroprotective effects and its potential use in the treatment of neurodegenerative diseases.
Scientific Research Applications
NPPM has potential applications in various scientific research fields. It has been studied as a potential ligand for the sigma-1 receptor, which is involved in various physiological and pathological processes. NPPM has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, NPPM has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
4-[3-(4-nitrophenoxy)propyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-15(17)12-2-4-13(5-3-12)19-9-1-6-14-7-10-18-11-8-14/h2-5H,1,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXCMZOZLKWFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-Nitrophenoxy)propyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5118410.png)

![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5118421.png)


![1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5118445.png)

![2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5118465.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine oxalate](/img/structure/B5118472.png)

![7-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5118488.png)